L-Idaric acid,1,4-lactone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

80876-59-1 |

|---|---|

分子式 |

C6H8O7 |

分子量 |

192.12 g/mol |

IUPAC 名称 |

(2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3-,4+/m1/s1 |

InChI 键 |

XECPAIJNBXCOBO-AJSXGEPRSA-N |

手性 SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@H](C(=O)O)O)O)O |

规范 SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O |

同义词 |

L-Idaro-1,4-lactone |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Idaric Acid 1,4-Lactone: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated γ-lactone of significant interest in medicinal chemistry and glycobiology. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities. The document details its physicochemical properties and highlights its role as an inhibitor of the lysosomal enzyme α-L-idosiduronase, an important target in the study and potential treatment of mucopolysaccharidosis type I (MPS I).

Chemical Structure and Stereochemistry

L-Idaric acid 1,4-lactone is a hexofuranose derivative characterized by a five-membered lactone ring. The systematic IUPAC name for this compound is (2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid.[1] Its chemical formula is C₆H₈O₇, and it has a molecular weight of 192.12 g/mol .[1][2]

The stereochemistry of L-Idaric acid 1,4-lactone is crucial for its biological activity. The stereochemical configuration is defined by the spatial arrangement of the hydroxyl groups and the hydroxyacetic acid side chain attached to the furanose ring. The specific stereoisomer, with the CAS Number 80876-59-1, is the L-form.[2] The stereochemistry can be unambiguously represented by its SMILES string: [C@H]1(--INVALID-LINK--O)O">C@HO)O.[1]

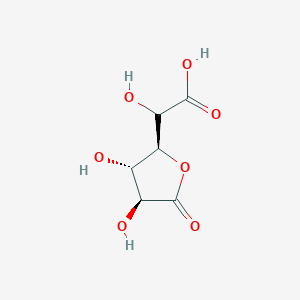

Visualization of the Chemical Structure

The chemical structure of L-Idaric acid 1,4-lactone, emphasizing its stereochemistry, is depicted below.

Caption: Chemical structure of L-Idaric acid 1,4-lactone

Physicochemical Properties

A summary of the key physicochemical properties of L-Idaric acid 1,4-lactone is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₇ | [1][2] |

| Molecular Weight | 192.12 g/mol | [1][2] |

| CAS Number | 80876-59-1 | [2] |

| IUPAC Name | (2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | [1] |

| Melting Point | 108 °C | [2] |

| SMILES | [C@H]1(--INVALID-LINK--O)O">C@HO)O | [1] |

Experimental Data and Protocols

Synthesis

While a detailed, peer-reviewed synthesis protocol for L-Idaric acid 1,4-lactone is not widely published, a general synthetic route involves the lactonization of L-idaric acid. This intramolecular esterification is a common method for the preparation of γ-lactones from their corresponding γ-hydroxycarboxylic acids. One vendor suggests a synthesis from methyl erythritol (B158007) tetraacetate and glycerol (B35011) in the presence of acetic anhydride.[2][3] However, specific reaction conditions, purification methods, and yields are not provided in the available literature. The synthesis of related aldarolactones can be achieved through dehydrative cyclization of the corresponding aldaric acids, often under thermal conditions or with the aid of a catalyst.

Spectroscopic Data

-

¹H NMR: Resonances for the protons on the furanose ring and the hydroxyacetic acid side chain would be expected in the region of 3.5-5.0 ppm. The chemical shifts would be influenced by the neighboring hydroxyl and carbonyl groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), depending on the solvent.

-

¹³C NMR: Carbonyl carbons of the lactone and the carboxylic acid would resonate at the downfield end of the spectrum (typically 170-180 ppm). The carbons of the furanose ring and the side chain would appear in the 60-90 ppm region.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups is expected. A strong, sharp absorption band around 1770 cm⁻¹ characteristic of a γ-lactone carbonyl stretch, and another strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl stretch would be prominent features.

Biological Activity: Inhibition of α-L-idosiduronase

The most well-documented biological activity of L-Idaro-1,4-lactone is its role as an inhibitor of the lysosomal enzyme α-L-idosiduronase (IDUA). This enzyme is responsible for the hydrolysis of terminal α-L-iduronic acid residues from the non-reducing ends of the glycosaminoglycans (GAGs) dermatan sulfate (B86663) and heparan sulfate.

A deficiency in α-L-idosiduronase activity leads to the lysosomal storage disorder Mucopolysaccharidosis type I (MPS I), characterized by the accumulation of these GAGs. Therefore, inhibitors of this enzyme are valuable tools for studying the pathophysiology of MPS I and for the development of potential therapeutic strategies.

Mechanism of Inhibition

The precise kinetic mechanism of α-L-idosiduronase inhibition by L-Idaro-1,4-lactone has not been extensively detailed in the available literature. However, it is likely that the lactone acts as a competitive inhibitor, mimicking the structure of the natural substrate, α-L-iduronic acid. The lactone ring may interact with the active site of the enzyme, preventing the binding and subsequent hydrolysis of the GAG substrates.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the inhibitory effect of L-Idaric acid 1,4-lactone on the α-L-idosiduronase-mediated degradation of glycosaminoglycans.

References

L-Idaro-1,4-lactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaro-1,4-lactone, a sugar lactone derived from L-idaric acid, is a molecule of significant interest in biochemical research, particularly in the study of lysosomal storage disorders. Its primary recognized biological activity is the inhibition of α-L-iduronidase, the enzyme deficient in Mucopolysaccharidosis type I (MPS I). This technical guide provides an in-depth overview of the known physicochemical properties of L-Idaro-1,4-lactone, alongside detailed experimental protocols for their determination and for assessing its biological activity.

Physicochemical Properties

The physicochemical properties of L-Idaro-1,4-lactone are crucial for its handling, formulation, and application in research and drug development. While some experimental data is available, certain properties are primarily characterized by computed values.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O₇ | --INVALID-LINK--[1][2], --INVALID-LINK-- |

| Molecular Weight | 192.12 g/mol | --INVALID-LINK--[1][2], --INVALID-LINK-- |

| IUPAC Name | 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | --INVALID-LINK--[1] |

| CAS Number | 80876-59-1 | --INVALID-LINK--[1][2], --INVALID-LINK-- |

| XLogP3-AA (Computed) | -1.8 | --INVALID-LINK--[1][2] |

| Hydrogen Bond Donor Count (Computed) | 4 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count (Computed) | 7 | --INVALID-LINK--[2] |

| Rotatable Bond Count (Computed) | 2 | --INVALID-LINK--[2] |

Experimental Physicochemical Data

| Property | Value | Notes |

| Melting Point | 108 °C[3] or 145-147 °C[4][5] | A notable discrepancy exists in the reported literature values. |

| Solubility | Soluble in DMSO, Methanol, and Water.[4][5] | Quantitative solubility data is not readily available. |

| pKa (Predicted) | 3.28 ± 0.11[5] | This value suggests the compound is a weak acid. |

| Optical Rotation | No experimental data available. | As a chiral molecule, it is expected to be optically active. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and biological activity are provided below. These are generalized protocols that can be adapted for L-Idaro-1,4-lactone.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid L-Idaro-1,4-lactone transitions to a liquid.

Materials:

-

L-Idaro-1,4-lactone sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the L-Idaro-1,4-lactone sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (based on literature values).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of L-Idaro-1,4-lactone in a given solvent (e.g., water).

Materials:

-

L-Idaro-1,4-lactone

-

Solvent (e.g., distilled water, DMSO, Methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of L-Idaro-1,4-lactone to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with the solvent as necessary and determine the concentration of L-Idaro-1,4-lactone using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of L-Idaro-1,4-lactone.

Materials:

-

L-Idaro-1,4-lactone

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Buret

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of L-Idaro-1,4-lactone in a known volume of deionized water in a beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized strong base, adding small increments of the titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Specific Rotation Determination (Polarimetry)

Objective: To measure the specific rotation of L-Idaro-1,4-lactone.

Materials:

-

L-Idaro-1,4-lactone

-

High-purity solvent (e.g., water)

-

Polarimeter

-

Polarimeter cell (of known path length)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Prepare a solution of L-Idaro-1,4-lactone of a known concentration (c) in a volumetric flask.

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path.

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.

Biological Activity: Inhibition of α-L-iduronidase

L-Idaro-1,4-lactone is a known inhibitor of α-L-iduronidase (IDUA), a lysosomal enzyme responsible for the degradation of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate. A deficiency in this enzyme leads to the genetic disorder Mucopolysaccharidosis type I.[6]

Signaling Pathway and Mechanism of Action

The precise mechanism of inhibition by L-Idaro-1,4-lactone is not extensively detailed in readily available literature, but it is understood to act as a competitive inhibitor, likely by mimicking the structure of the natural substrate, L-iduronic acid.

Caption: Competitive inhibition of α-L-iduronidase by L-Idaro-1,4-lactone.

Experimental Protocol: α-L-iduronidase Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assaying α-L-iduronidase activity.[7]

Objective: To determine the inhibitory potency (e.g., IC₅₀) of L-Idaro-1,4-lactone on α-L-iduronidase activity.

Materials:

-

Recombinant human α-L-iduronidase (rhIDUA)

-

L-Idaro-1,4-lactone (inhibitor)

-

4-Methylumbelliferyl-α-L-iduronide (4-MU-IdoA) (fluorogenic substrate)

-

Assay buffer (e.g., 0.4 M sodium formate, pH 3.5)

-

Stop buffer (e.g., 0.5 M glycine-carbonate, pH 10.4)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

-

Incubator (37 °C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-Idaro-1,4-lactone in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the L-Idaro-1,4-lactone stock solution in assay buffer to create a range of inhibitor concentrations.

-

Prepare a working solution of rhIDUA in assay buffer.

-

Prepare a working solution of 4-MU-IdoA in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the rhIDUA solution to each well (except for the no-enzyme control).

-

Add a corresponding volume of each L-Idaro-1,4-lactone dilution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37 °C for a set period (e.g., 15-30 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the 4-MU-IdoA substrate solution to all wells.

-

Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of the stop buffer to each well. The basic pH enhances the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU).

-

Measure the fluorescence in a microplate reader at the specified excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Calculate the percentage of enzyme inhibition for each concentration of L-Idaro-1,4-lactone relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Caption: Experimental workflow for α-L-iduronidase inhibition assay.

Conclusion

L-Idaro-1,4-lactone is a valuable tool for researchers studying α-L-iduronidase and related metabolic pathways. This guide summarizes its key physicochemical properties and provides standardized protocols for their experimental determination. While some experimental data, particularly for optical rotation and quantitative solubility, remain to be fully elucidated, the information and methodologies presented here offer a solid foundation for future research and development involving this important sugar lactone. The provided protocol for assessing its inhibitory activity against α-L-iduronidase can aid in the screening and characterization of potential therapeutic agents for Mucopolysaccharidosis type I.

References

- 1. L-Idaro-1,4-lactone | C6H8O7 | CID 46781935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Idaric acid, 1,4-lactone | C6H8O7 | CID 11873519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Idaric acid 1,4-lactone | 80876-59-1 | MI05351 [biosynth.com]

- 4. labsolu.ca [labsolu.ca]

- 5. L-Idaric-1,4-lactone | 80876-59-1 [chemicalbook.com]

- 6. Alpha-L-iduronidase and enzyme replacement therapy for mucopolysaccharidosis I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standardization of α-L-iduronidase Enzyme Assay with Michaelis-Menten Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of L-Idaric Acid 1,4-Lactone from L-Idose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for L-Idaric acid 1,4-lactone, a valuable carbohydrate derivative, commencing from the starting material L-idose. The synthesis is a two-step process involving the oxidation of L-idose to the intermediate L-idaric acid, followed by an intramolecular cyclization to form the desired 1,4-lactone. This document provides a comprehensive overview of the methodologies, supported by quantitative data and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The conversion of L-idose to L-Idaric acid 1,4-lactone proceeds through two key chemical transformations:

-

Oxidation: The aldehyde and primary alcohol functionalities of L-idose are oxidized to carboxylic acids, yielding L-idaric acid. This can be achieved through various oxidative methods, with nitric acid oxidation being a classical approach. Catalytic oxidation methods using noble metal catalysts (e.g., platinum, gold) in the presence of an oxidant like oxygen offer a greener alternative.

-

Lactonization: The resulting L-idaric acid undergoes an intramolecular esterification, where one of the carboxylic acid groups reacts with a hydroxyl group on the sugar backbone to form a cyclic ester, the lactone. The formation of the thermodynamically favored five-membered ring results in L-Idaric acid 1,4-lactone. This cyclization is typically promoted under acidic conditions and may occur spontaneously upon concentration of the acidic aqueous solution of L-idaric acid.

The overall transformation is depicted in the following workflow:

Figure 1: Synthesis workflow from L-Idose to L-Idaric Acid 1,4-Lactone.

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of L-Idaric acid 1,4-lactone from L-idose is not extensively documented in publicly available literature, the following protocols are based on well-established methods for the oxidation of aldoses and the lactonization of aldaric acids. These can be adapted and optimized for the specific synthesis of the target molecule.

Step 1: Oxidation of L-Idose to L-Idaric Acid

Method A: Nitric Acid Oxidation

This method is a traditional approach for the synthesis of aldaric acids from aldoses.

-

Materials:

-

L-Idose

-

Nitric Acid (concentrated, e.g., 70%)

-

Deionized water

-

Sodium hydroxide (B78521) (for neutralization)

-

Ice bath

-

-

Procedure:

-

In a fume hood, dissolve L-idose in a minimal amount of cold deionized water in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The molar ratio of nitric acid to L-idose should be optimized, typically starting with a 2:1 to 4:1 ratio.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours until the evolution of nitrogen oxides ceases. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Cool the reaction mixture in an ice bath and carefully neutralize the excess nitric acid by the slow addition of a concentrated sodium hydroxide solution.

-

The resulting solution contains the sodium salt of L-idaric acid. This solution can be used directly for the next step or the L-idaric acid can be isolated, for example, by precipitation after acidification.

-

Method B: Catalytic Oxidation

This method offers a more environmentally friendly alternative to nitric acid oxidation.

-

Materials:

-

L-Idose

-

Supported noble metal catalyst (e.g., 5% Pt/C or Au/Al₂O₃)

-

Deionized water

-

Oxygen gas

-

Base (e.g., sodium bicarbonate or sodium hydroxide) for pH control

-

-

Procedure:

-

Disperse the supported catalyst in an aqueous solution of L-idose in a reaction vessel equipped with a gas inlet, a pH probe, and a stirrer.

-

Heat the mixture to a controlled temperature (e.g., 60-80 °C).

-

Bubble oxygen gas through the reaction mixture while maintaining a constant pH (typically between 8 and 9) by the controlled addition of a base.[1]

-

Monitor the reaction progress by measuring oxygen uptake or by chromatographic analysis of the reaction mixture.

-

Upon completion, filter the catalyst from the reaction mixture. The resulting solution contains the salt of L-idaric acid.

-

Step 2: Lactonization of L-Idaric Acid to L-Idaric Acid 1,4-Lactone

The lactonization of aldaric acids is generally achieved by acidification and removal of water.

-

Materials:

-

Aqueous solution of L-idaric acid (or its salt)

-

Strong acid cation-exchange resin (H⁺ form) or a strong mineral acid (e.g., HCl)

-

Rotary evaporator

-

-

Procedure:

-

If starting from the salt of L-idaric acid, acidify the solution to a pH of approximately 2-3 using a strong mineral acid or by passing the solution through a column packed with a strong acid cation-exchange resin.

-

Concentrate the acidic solution of L-idaric acid under reduced pressure using a rotary evaporator. The removal of water drives the equilibrium towards the formation of the lactone.

-

The crude L-Idaric acid 1,4-lactone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

-

Data Presentation

Due to the lack of specific literature detailing the synthesis from L-idose, experimental data such as yields and reaction times are not available. However, the expected physical and chemical properties of the final product are summarized below.

| Property | Value |

| Chemical Formula | C₆H₈O₇ |

| Molecular Weight | 192.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Optical Rotation [α]D | Not available |

Mandatory Visualization

The logical relationship of the synthesis pathway is visualized below using the DOT language.

Figure 2: Logical flow of the synthesis of L-Idaric Acid 1,4-Lactone.

Disclaimer: The provided experimental protocols are generalized based on standard organic chemistry procedures for similar transformations. Researchers should conduct their own literature search for the most up-to-date and specific methodologies and perform appropriate risk assessments before undertaking any experimental work. Optimization of reaction conditions will be necessary to achieve desired yields and purity.

References

L-Idaric acid 1,4-lactone mechanism of action in biological systems

This technical guide aims to provide a comprehensive overview of the currently available information on L-Idaric acid 1,4-lactone and its parent compound, L-Iduronic acid, while highlighting the significant need for further research to understand its potential biological roles.

L-Idaric Acid 1,4-Lactone: Chemical Identity

L-Idaric acid 1,4-lactone is a derivative of L-Idaric acid. Basic information about this compound is summarized below.

| Property | Value | Source |

| Chemical Formula | C6H8O7 | [1] |

| Molecular Weight | 192.12 g/mol | [1] |

| CAS Number | 80876-59-1 | [1] |

| Synonyms | L-Idaro-1,4-lactone | [1] |

| Physical State | Solid | [4] |

| Melting Point | 108 °C | [1] |

The Biological Significance of the Parent Compound: L-Iduronic Acid

While information on L-Idaric acid 1,4-lactone is scarce, its parent acid, L-Iduronic acid (IdoA), is a well-characterized component of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparin.[4][5][6] The presence and conformational flexibility of IdoA within these polysaccharides are critical for their diverse biological functions.[5][6]

L-Iduronic acid-containing GAGs play crucial roles in:

-

Cellular Processes: Influencing cell migration, proliferation, differentiation, and angiogenesis.[5]

-

Tissue Homeostasis and Disease: Participating in wound healing, inflammation, and cancer progression.[5]

-

Growth Factor Regulation: Modulating the activity of various cytokines and growth factors.[5]

-

Viral Pathogenesis: Acting as receptors or co-receptors for viral entry, as seen with respiratory syncytial virus (RSV).[4][6][7]

-

Anticoagulation: The specific conformation of IdoA in heparin is essential for its antithrombotic activity.[7]

The biological importance of L-Iduronic acid underscores the potential for its derivatives, including L-Idaric acid 1,4-lactone, to possess bioactive properties. However, without direct experimental evidence, any potential mechanism of action for the lactone remains speculative.

Hypothetical Mechanisms and Future Research Directions

Given the limited data, we can only propose potential avenues for future investigation into the mechanism of action of L-Idaric acid 1,4-lactone.

1. Enzyme Inhibition: The unsubstantiated claim of α-L-iduronidase inhibition warrants experimental validation.[3] A detailed kinetic analysis would be the first step to confirm and characterize this potential activity.

-

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for an in vitro α-L-iduronidase inhibition assay.

2. Modulation of Glycosaminoglycan-Protein Interactions: As a structural analog of a key GAG component, L-Idaric acid 1,4-lactone could potentially interfere with the binding of GAGs to their protein partners, such as growth factors or cell surface receptors.

-

Logical Relationship: Competitive Inhibition

Caption: Potential competitive inhibition of GAG-protein interactions.

Conclusion and Call for Research

The current body of scientific knowledge on the mechanism of action of L-Idaric acid 1,4-lactone in biological systems is critically lacking. While its structural relationship to the vital biological monomer L-Iduronic acid suggests potential bioactivity, this remains to be experimentally demonstrated. This document serves to summarize the existing, albeit limited, information and to strongly advocate for further research in this area. Elucidating the biological role of L-Idaric acid 1,4-lactone could open new avenues for therapeutic development, particularly in areas where GAGs and their metabolic enzymes are implicated. Future studies should focus on systematic screening for biological activity, identification of molecular targets, and characterization of downstream signaling effects.

References

- 1. L-Idaric acid 1,4-lactone | 80876-59-1 | MI05351 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Iduronic acid - Wikipedia [en.wikipedia.org]

- 5. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. caymanchem.com [caymanchem.com]

Spectroscopic Analysis of L-Idaric Acid 1,4-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated γ-lactone that holds potential significance in various fields of chemical and pharmaceutical research. Its structural complexity, featuring multiple stereocenters and functional groups, necessitates thorough spectroscopic characterization to unambiguously determine its structure and purity. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for L-Idaric acid 1,4-lactone and detailed experimental protocols for their acquisition. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies.

Chemical Properties

Basic chemical information for L-Idaric acid 1,4-lactone is summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₈O₇ |

| Molecular Weight | 192.12 g/mol [1][2] |

| CAS Number | 80876-59-1[1][2] |

| IUPAC Name | (2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid[2] |

| Synonyms | L-Idaro-1,4-lactone, L-Idaric-1,4-lactone[1][2] |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for L-Idaric acid 1,4-lactone based on its chemical structure and known spectral data for similar polyhydroxylated γ-lactones. It is important to note that these are predicted values and require experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | m | 1H | H-4 |

| ~4.2 - 4.5 | m | 2H | H-2, H-3 |

| ~4.0 - 4.2 | d | 1H | H-5a |

| ~3.8 - 4.0 | dd | 1H | H-5b |

| ~4.3 | s | 1H | H-1' |

Interpretation: The proton chemical shifts are expected in the downfield region (3.8-4.8 ppm) due to the deshielding effect of the numerous hydroxyl groups and the lactone functionality. The protons on the lactone ring (H-2, H-3, H-4) and the exocyclic hydroxymethyl group (H-5a, H-5b) would likely show complex splitting patterns (multiplets, doublets of doublets) due to coupling with neighboring protons. The proton of the carboxylic acid group (H-1') is expected to be a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in D₂O

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C-1 (lactone carbonyl) |

| ~170 - 175 | C-1' (carboxylic acid) |

| ~75 - 85 | C-4 |

| ~70 - 80 | C-2, C-3 |

| ~60 - 70 | C-5 |

Interpretation: The carbonyl carbons of the lactone and the carboxylic acid are expected to resonate at the lowest field (170-180 ppm). The carbons bearing hydroxyl groups (C-2, C-3, C-4, C-5) will appear in the 60-85 ppm range. The exact chemical shifts are sensitive to the stereochemistry of the molecule.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretching (hydroxyl groups and carboxylic acid) |

| ~1770 | Strong | C=O stretching (γ-lactone) |

| ~1720 | Strong | C=O stretching (carboxylic acid) |

| 1300 - 1000 | Medium-Strong | C-O stretching (alcohols, ester, carboxylic acid) |

Interpretation: The IR spectrum is expected to be dominated by a broad and intense absorption band in the high-frequency region corresponding to the O-H stretching vibrations of the multiple hydroxyl groups and the carboxylic acid. Two distinct strong carbonyl (C=O) stretching bands are predicted: one at a higher wavenumber for the strained five-membered γ-lactone ring (~1770 cm⁻¹) and another for the carboxylic acid (~1720 cm⁻¹). The fingerprint region will contain multiple C-O stretching bands.

MS (Mass Spectrometry)

| m/z | Interpretation |

| 191.0192 | [M-H]⁻ (deprotonated molecule) |

| 175.0243 | [M+H]⁺ (protonated molecule) |

| 157.0138 | [M+H - H₂O]⁺ |

| 129.0185 | [M+H - H₂O - CO]⁺ |

| 111.0079 | [M+H - 2H₂O - CO]⁺ |

Interpretation: In negative ion mode electrospray ionization (ESI), the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed. Fragmentation in MS/MS experiments would likely involve sequential losses of water (H₂O) and carbon monoxide (CO) from the parent ion, which are characteristic fragmentation pathways for polyhydroxy lactones.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a compound like L-Idaric acid 1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of L-Idaric acid 1,4-lactone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to an internal standard (e.g., DSS for D₂O) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

Reference the chemical shifts to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid L-Idaric acid 1,4-lactone powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of L-Idaric acid 1,4-lactone (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

-

-

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Determine the accurate mass of the molecular ions to confirm the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer.

-

Fragment the selected ion in a collision cell using an inert gas (e.g., nitrogen or argon).

-

Analyze the resulting fragment ions in the second mass analyzer to obtain structural information.

-

Mandatory Visualizations

The following diagrams illustrate a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of L-Idaric acid 1,4-lactone.

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

Solubility Profile of L-Idaric Acid 1,4-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Idaric acid 1,4-lactone in various solvents. Due to the limited availability of precise quantitative public data, this document focuses on qualitative solubility and provides a detailed, standardized experimental protocol for determining thermodynamic solubility, enabling researchers to generate quantitative data in-house.

Core Concepts in Solubility

Solubility is a critical physicochemical property in drug development and research, influencing bioavailability, formulation, and in vitro assay performance. For a compound like L-Idaric acid 1,4-lactone, understanding its behavior in different solvent systems is fundamental. The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.

Solubility Data for L-Idaric Acid 1,4-Lactone

Publicly available data on the solubility of L-Idaric acid 1,4-lactone is primarily qualitative. The following table summarizes the known solubility characteristics in common laboratory solvents.

| Solvent | Solubility | Quantitative Data (at specified temperature) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not publicly available |

| Methanol | Soluble | Data not publicly available |

| Water | Soluble | Data not publicly available |

Source: Information compiled from various chemical supplier safety data sheets and public chemical databases.[1][2]

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed protocol for the shake-flask method, a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This method is applicable for generating quantitative solubility data for L-Idaric acid 1,4-lactone.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

L-Idaric acid 1,4-lactone (solid)

-

Selected solvents (e.g., Water, DMSO, Methanol, Ethanol, Acetone)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrumentation.

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of L-Idaric acid 1,4-lactone of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of expected concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid L-Idaric acid 1,4-lactone to a pre-weighed vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

-

Record the exact weight of the added compound.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the majority of the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is crucial to ensure that the filter material is compatible with the solvent and does not adsorb the solute.

-

-

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) to a volumetric flask and dilute with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of L-Idaric acid 1,4-lactone in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of L-Idaric acid 1,4-lactone in the chosen solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Quality Control

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visually inspect the samples after the equilibration period to confirm the presence of undissolved solid.

-

Run a blank sample (solvent only) to ensure no interference from the solvent or equipment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining the solubility of L-Idaric acid 1,4-lactone.

Conclusion

References

Thermodynamic Stability of the L-Idaric Acid Lactone Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid, a C-5 epimer of D-glucaric acid, is a naturally occurring aldaric acid. In aqueous solutions, L-Idaric acid can exist in equilibrium with its corresponding lactones, primarily the 1,4-lactone. The stability of this lactone ring is a critical parameter in various scientific contexts, from its role in synthetic chemistry to its potential influence in biological systems. This technical guide provides an in-depth analysis of the thermodynamic stability of the L-Idaric acid lactone ring, drawing upon data from structurally analogous compounds and outlining detailed experimental protocols for its precise determination. While specific thermodynamic data for L-Idaric acid is not extensively available in the literature, this guide establishes a framework for its investigation.

The Lactonization Equilibrium of L-Idaric Acid

The reversible intramolecular esterification of L-Idaric acid leads to the formation of a lactone, predominantly the five-membered γ-lactone (L-Idaro-1,4-lactone). This equilibrium is dynamic and highly sensitive to environmental conditions, most notably pH and temperature.

The equilibrium can be represented as follows:

Figure 1: Equilibrium between L-Idaric Acid and L-Idaro-1,4-lactone.

The thermodynamic stability of the lactone ring is quantified by the equilibrium constant (KL) for lactonization and the associated Gibbs free energy change (ΔG°).

Quantitative Data on Lactone Stability (Based on Analogous Compounds)

Direct quantitative thermodynamic data for L-Idaric acid lactonization is scarce. However, studies on structurally similar sugar acids, such as D-gluconic acid and L-gulonic acid, provide valuable insights into the expected range of these values.[1][2] The lactonization of these acids is generally a slightly endergonic process, with the open-chain form being favored at neutral pH.[3]

| Parameter | D-Gluconic Acid (δ-lactone)[2] | L-Gulonic Acid (γ-lactone)[1] | L-Idaric Acid (1,4-lactone) (Estimated) |

| Lactonization Constant (KL) | 0.29 (log KL = -0.54) | Not explicitly stated, but γ-lactone is noted to be remarkably stable. | Expected to be in a similar order of magnitude to D-gluconic acid, with the equilibrium likely favoring the open-chain form under physiological conditions. |

| Gibbs Free Energy (ΔG°) | +3.1 kJ/mol (Calculated from KL at 298 K) | Not reported. | Likely a small positive value, indicating a non-spontaneous lactonization under standard conditions. |

| Effect of pH | Lactonization is favored in acidic conditions (pCH < 2.5).[2] | Lactonization is favored in acidic solutions.[1] | Lactonization will be significantly favored at low pH. |

| Effect of Temperature | Higher temperatures can favor lactone formation. | Not explicitly stated. | Increased temperature is expected to shift the equilibrium towards the lactone. |

Note: The data for L-Idaric acid is an estimation based on the behavior of analogous compounds and should be experimentally verified.

Experimental Protocols for Determining Thermodynamic Stability

To obtain precise thermodynamic data for the L-Idaric acid lactone ring, a series of experiments are required. The following protocols are adapted from established methods for studying sugar acid lactonization.[1][2]

Protocol 1: Determination of the Lactonization Equilibrium Constant (KL) by 13C NMR Spectroscopy

This method allows for the direct observation and quantification of the different species in solution at equilibrium.

Methodology:

-

Sample Preparation: Prepare a series of solutions of L-Idaric acid (or its sodium salt) at a known concentration (e.g., 0.1 M) in D2O. Adjust the pD of each solution to a range of values (e.g., pD 1 to 7) using DCl or NaOD.

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may take several hours to days and should be determined by preliminary kinetic studies).

-

NMR Spectroscopy: Acquire quantitative 13C NMR spectra for each sample.

-

Data Analysis:

-

Identify the distinct peaks corresponding to the carboxylate carbon of the open-chain L-Idaric acid and the carbonyl carbon of the L-Idaro-1,4-lactone.

-

Integrate the respective peaks to determine the relative concentrations of the acid and lactone forms at each pD.

-

Calculate the lactonization constant (KL) at each pD using the formula: KL = [L-Idaro-1,4-lactone] / [L-Idaric Acid]

-

Figure 2: Workflow for Determining KL by 13C NMR.

Protocol 2: pH-Metric Titration to Determine the Protonation Constant (Kp)

Understanding the acidity of the carboxylic acid groups is essential for interpreting the pH-dependent lactonization.

Methodology:

-

Titration Setup: Use a calibrated pH electrode and an auto-titrator.

-

Sample Preparation: Prepare a solution of L-Idaro-1,4-lactone at a known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature. Record the pH as a function of the volume of titrant added.

-

Data Analysis:

-

The titration curve will show the neutralization of the carboxylic acid formed upon hydrolysis of the lactone.

-

Use appropriate software to analyze the titration data and determine the pKa of L-Idaric acid. The protonation constant (Kp) is the reciprocal of the acid dissociation constant (Ka).

-

Protocol 3: Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

ITC can be used to directly measure the enthalpy change (ΔH°) of the hydrolysis of the lactone, from which the entropy change (ΔS°) can be calculated.

Methodology:

-

Instrument Setup: Calibrate the ITC instrument according to the manufacturer's instructions.

-

Sample Preparation:

-

Fill the sample cell with a buffered solution of L-Idaro-1,4-lactone.

-

Fill the injection syringe with a solution of a strong base (e.g., NaOH) to induce hydrolysis.

-

-

Titration: Perform a series of injections of the base into the lactone solution while monitoring the heat change.

-

Data Analysis:

-

Integrate the heat flow data to obtain the enthalpy of hydrolysis (ΔH°hydrolysis).

-

The enthalpy of lactonization (ΔH°lactonization) will be the negative of this value.

-

Calculate the Gibbs free energy of lactonization (ΔG°) from the equilibrium constant determined by NMR (ΔG° = -RTlnKL).

-

Calculate the entropy of lactonization (ΔS°) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.

-

Biological Relevance: L-Idaric Acid in Tartaric Acid Biosynthesis

L-Idaric acid is a known intermediate in the biosynthesis of tartaric acid in grapevines (Vitis vinifera).[4][5][6] This pathway originates from Vitamin C (ascorbic acid). The conversion of L-idonate is a key step in this metabolic sequence.[4] Understanding the stability of the L-Idaro-lactone is relevant in this context as the cellular environment (pH, temperature, and enzymatic activity) will dictate the predominant form of the molecule available for subsequent enzymatic reactions.

Figure 3: L-Idaric Acid in the Tartaric Acid Biosynthesis Pathway.

Conclusion

The thermodynamic stability of the L-Idaric acid lactone ring is a crucial aspect influencing its chemical behavior and biological role. While direct quantitative data remains to be fully elucidated, this guide provides a comprehensive framework for its investigation based on the established behavior of analogous sugar acids. The provided experimental protocols offer a clear path for researchers to determine the precise thermodynamic parameters governing the lactonization equilibrium of L-Idaric acid. Such data will be invaluable for applications in synthetic chemistry, food science, and the development of novel therapeutics where the stability of lactone-containing molecules is of paramount importance.

References

- 1. The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Chemical Reactivity [www2.chemistry.msu.edu]

- 4. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Idaric acid 1,4-lactone (CAS: 80876-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a molecule of significant interest in biochemical research, particularly in the study of lysosomal storage disorders. As a structural analog of L-iduronic acid, a key component of glycosaminoglycans, this lactone acts as an inhibitor of the enzyme α-L-idosiduronase (IDUA). A deficiency in this enzyme is the underlying cause of Mucopolysaccharidosis type I (MPS I), a severe and progressive genetic disorder. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of L-Idaric acid 1,4-lactone, with a focus on its role as a tool for studying IDUA enzyme function and its potential in the development of therapeutic strategies.

Chemical and Physical Properties

L-Idaric acid 1,4-lactone is a white solid with a molecular formula of C₆H₈O₇ and a molecular weight of 192.12 g/mol .[1][2] Its structure features a five-membered lactone ring derived from the intramolecular esterification of L-idaric acid.

Table 1: Physicochemical Properties of L-Idaric acid 1,4-lactone

| Property | Value | Reference |

| CAS Number | 80876-59-1 | [1] |

| Molecular Formula | C₆H₈O₇ | [1] |

| Molecular Weight | 192.12 g/mol | [1] |

| Melting Point | 108 °C | |

| Solubility | Soluble in DMSO, Methanol, and Water | |

| Appearance | White Solid | |

| SMILES | C1(--INVALID-LINK--O)O">C@HO)C(=O)O | |

| InChI | InChI=1S/C6H8O7/c7-1-2(8)4(10)5(11)3(9)6(12)13-1/h1-5,7-11H/t1-,2+,3+,4-,5-/m1/s1 |

Synthesis

A general method for the synthesis of aldonolactones, such as L-Idaric acid 1,4-lactone, involves the dehydrative cyclization of the corresponding aldonic acid, in this case, L-Idonic acid.[3] Another described synthetic route mentions the use of methyl erythritol (B158007) tetraacetate and glycerol (B35011) in the presence of acetic anhydride.[2]

Experimental Protocol: General Lactonization of Aldaric Acids

Materials:

-

L-Idaric acid

-

High-vacuum pump

-

Heating mantle

-

Round-bottom flask

-

Condenser

Procedure:

-

Place L-Idaric acid in a round-bottom flask.

-

Attach the flask to a high-vacuum line equipped with a condenser to collect the water produced during the reaction.

-

Heat the flask gently using a heating mantle while maintaining a high vacuum.

-

Monitor the reaction progress by observing the cessation of water distillation.

-

Once the reaction is complete, allow the flask to cool to room temperature under vacuum.

-

The resulting solid is the crude L-Idaric acid 1,4-lactone, which can be further purified by recrystallization from a suitable solvent system.

Spectral Data

At the time of this writing, specific experimental spectral data (¹H NMR, ¹³C NMR, FTIR) for L-Idaric acid 1,4-lactone are not available in the public domain. However, based on the known structure, the following characteristic spectral features can be predicted.

Table 2: Predicted Spectral Data for L-Idaric acid 1,4-lactone

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Multiple peaks in the range of 3.5-5.0 ppm corresponding to the protons on the lactone ring and the carboxylic acid side chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | A peak corresponding to the lactone carbonyl carbon in the range of 170-180 ppm. A peak for the carboxylic acid carbonyl carbon also in the range of 170-180 ppm. Several peaks in the range of 60-80 ppm for the carbons bearing hydroxyl groups. |

| FTIR (cm⁻¹) | A strong absorption band around 1770-1790 cm⁻¹ characteristic of a five-membered lactone carbonyl (C=O) stretch. A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl and carboxylic acid groups. A C-O stretching band in the fingerprint region. |

Biological Activity and Significance

Inhibition of α-L-idosiduronidase (IDUA)

The primary biological significance of L-Idaric acid 1,4-lactone lies in its ability to act as an inhibitor of the lysosomal enzyme α-L-idosiduronase (IDUA).[4] IDUA is responsible for the degradation of glycosaminoglycans (GAGs), specifically dermatan sulfate (B86663) and heparan sulfate, by hydrolyzing terminal α-L-iduronic acid residues.[4][5]

A deficiency in IDUA activity leads to the accumulation of these GAGs within lysosomes, causing the autosomal recessive disorder Mucopolysaccharidosis type I (MPS I).[5][6] The buildup of GAGs disrupts normal cellular function and results in a wide range of clinical manifestations, including skeletal abnormalities, organomegaly, and neurological decline.[5]

L-Idaric acid 1,4-lactone, as a structural analog of the natural substrate, can bind to the active site of IDUA, thereby inhibiting its enzymatic activity. This makes it a valuable research tool for studying the enzyme's mechanism of action and for developing and screening potential therapeutic agents for MPS I.

Lysosomal Degradation Pathway of Glycosaminoglycans

The following diagram illustrates the central role of α-L-idosiduronase in the catabolism of dermatan sulfate and heparan sulfate and the point of inhibition by L-Idaric acid 1,4-lactone.

Caption: Role of α-L-idosiduronase in GAG degradation and its inhibition.

Experimental Protocols

α-L-idosiduronidase Inhibition Assay

A continuous fluorometric assay is commonly used to measure the activity of α-L-idosiduronase and to assess the inhibitory potential of compounds like L-Idaric acid 1,4-lactone. This assay typically employs a synthetic substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Materials:

-

Recombinant human α-L-idosiduronase (IDUA)

-

4-Methylumbelliferyl-α-L-iduronide (4-MU-IdoA) as a substrate

-

L-Idaric acid 1,4-lactone (inhibitor)

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 3.5)

-

Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)

-

Fluorometer

Procedure:

-

Prepare a stock solution of L-Idaric acid 1,4-lactone in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of IDUA enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (4-MU-IdoA) to all wells.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow for Assessing Inhibition

The following diagram outlines the workflow for evaluating the inhibitory effect of L-Idaric acid 1,4-lactone on α-L-idosiduronase activity.

Caption: Workflow for the α-L-idosiduronase inhibition assay.

Safety and Handling

L-Idaric acid 1,4-lactone is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area.

Table 3: Safety Information for L-Idaric acid 1,4-lactone

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. |

Conclusion

L-Idaric acid 1,4-lactone is a valuable chemical probe for the study of α-L-idosiduronase, the enzyme implicated in Mucopolysaccharidosis type I. Its ability to inhibit this enzyme provides a powerful tool for researchers investigating the pathophysiology of this and related lysosomal storage diseases. Further research into the synthesis of this and similar lactone derivatives may aid in the development of novel therapeutic strategies, such as enzyme replacement therapies and small molecule chaperones, for the treatment of MPS I. This guide has summarized the key available technical information to facilitate its use in a research and drug development setting.

References

- 1. L-Idaric acid, 1,4-lactone | C6H8O7 | CID 11873519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Idaric acid 1,4-lactone | 80876-59-1 | MI05351 [biosynth.com]

- 3. EP1773838A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging - Google Patents [patents.google.com]

- 4. Iduronidase - Wikipedia [en.wikipedia.org]

- 5. storymd.com [storymd.com]

- 6. IDUA alpha-L-iduronidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to the Biological Roles of L-Enantiomers of Sugar-Derived Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of biochemistry, the subtle nuances of molecular stereochemistry often hold the key to profound biological activities. While D-sugars and their derivatives have long been the focus of metabolic and structural studies, their chiral counterparts, the L-enantiomers of sugar-derived lactones, are emerging from the shadows as molecules of significant biological consequence. This in-depth technical guide delves into the core of their biological roles, exploring their interactions with enzymes, their influence on cellular signaling pathways, and their potential as therapeutic agents. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

I. Enzymatic Interactions: Inhibition and Substrate Specificity

L-enantiomers of sugar-derived lactones exhibit a range of interactions with enzymes, acting as both substrates and inhibitors. The specificity of these interactions is highly dependent on the enzyme's active site architecture and the stereochemistry of the lactone.

A. Glycosidase Inhibition

A significant body of research has focused on the ability of sugar-derived lactones to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibition is often competitive, with the lactone mimicking the transition state of the natural substrate.

Table 1: Inhibition of Glycosidases by L-Arabinono-1,4-lactone

| Enzyme Source | Target Enzyme | Substrate | K_i_ (mM) | Reference |

| Almond Emulsin | β-Glucosidase | o-Nitrophenyl β-glucoside | 0.017 | [1] |

| Almond Emulsin | β-Galactosidase | o-Nitrophenyl β-galactoside | 0.2 | [1] |

| Almond Emulsin | α-L-Arabinosidase | p-Nitrophenyl α-L-arabinoside | 0.0047 | [1] |

| Limpet | β-Glucosidase | o-Nitrophenyl β-glucoside | 2.0 | [1] |

| Limpet | α-L-Arabinosidase | p-Nitrophenyl α-L-arabinoside | 0.31 | [1] |

| Rat Epididymis | β-Galactosidase | o-Nitrophenyl β-galactoside | 1.0 | [1] |

| Rat Epididymis | α-L-Arabinosidase | p-Nitrophenyl α-L-arabinoside | 0.69 | [1] |

| Barley | β-Galactosidase | o-Nitrophenyl β-galactoside | 1.5 | [1] |

| Barley | α-L-Arabinosidase | p-Nitrophenyl α-L-arabinoside | 1.0 | [1] |

Note: The original literature refers to L-arabinono-(1→5)-lactone for some of these measurements, which can be in equilibrium with the 1,4-lactone form in solution.

B. L-Gulono-1,4-lactone Oxidase: A Key Enzyme in Ascorbic Acid Biosynthesis

L-Gulono-1,4-lactone is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals. The enzyme L-gulono-1,4-lactone oxidase catalyzes the final step of this pathway.

Table 2: Kinetic Parameters and Substrate Specificity of L-Gulono-1,4-lactone Oxidase from Grifola frondosa

| Substrate | Apparent K_m_ (mM) | Relative Activity (%) | Reference |

| L-Gulono-1,4-lactone | 24 ± 1 | 100 | [2][3] |

| D-Mannono-1,4-lactone | - | 25 | [2][3] |

| D-Glucono-1,4-lactone | - | 4 | [2][3] |

| L-Idono-1,4-lactone | - | 3 | [2][3] |

| L-Galactono-1,4-lactone | - | 2 | [2][3] |

C. Lactonase Activity on L-Sugar Lactones

Specific lactonases can hydrolyze the ester bond in L-sugar lactones, playing a role in their metabolism.

Table 3: Kinetic Parameters of a Lactonase from Burkholderia multivorans (BmulJ_04915)

| Substrate | k_cat_ (s⁻¹) | K_m_ (mM) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Reference |

| L-Fucono-1,4-lactone | 140 | 1.4 | 1.0 x 10⁵ | 8.3 | [4][5] |

| 4-Deoxy-L-fucono-1,5-lactone | 990 | 0.12 | 8.0 x 10⁶ | 7.1 | [4][5] |

| L-Xylono-1,4-lactone | - | - | - | - | [4][5] |

| L-Galactono-1,4-lactone | - | - | - | - | [4][5] |

II. Modulation of Cellular Signaling Pathways

Beyond direct enzymatic interactions, L-enantiomers of sugar-derived lactones are implicated in the modulation of complex cellular signaling cascades, influencing processes from bacterial communication to inflammatory responses.

A. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Some synthetic lactone analogs have been shown to inhibit QS, presenting a novel anti-virulence strategy.

Table 4: Quorum Sensing Inhibition by Synthetic Thiolactone Analogs in Pseudomonas aeruginosa

| Compound | Target | IC₅₀ (µM) | Reference |

| meta-bromo-thiolactone (mBTL) | Pyocyanin Production | 8 ± 2 | [6] |

| meta-chloro-thiolactone (mCTL) | Pyocyanin Production | 9 ± 2 | [6] |

While these are not simple sugar-derived lactones, they highlight the potential for the lactone moiety to interfere with QS signaling. Further research is needed to explore the activity of naturally occurring L-sugar lactones in this context.

B. Ascorbic Acid Biosynthesis Pathway

The most well-characterized signaling role for an L-sugar lactone is that of L-gulono-1,4-lactone in the biosynthesis of L-ascorbic acid.

Figure 1: Simplified mammalian pathway for L-ascorbic acid biosynthesis.

C. Potential Roles in Inflammatory Signaling

While direct evidence for simple L-sugar lactones is still emerging, other lactone-containing molecules have been shown to modulate key inflammatory pathways such as the NF-κB and MAPK signaling cascades. For instance, the macrolide antibiotic azithromycin, which contains a lactone ring, can suppress the NF-κB transcription factor[7]. This suggests a potential avenue of investigation for the anti-inflammatory properties of L-sugar lactones.

Figure 2: Potential modulation of MAPK and NF-κB pathways by L-sugar lactones.

III. Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in this guide.

A. Glycosidase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of L-sugar lactones on glycosidase activity.

1. Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

L-sugar lactone inhibitor

-

50 mM Phosphate (B84403) buffer (pH 6.5)

-

2M Glycine (B1666218) solution (pH 10)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare solutions of the α-glucosidase enzyme and pNPG substrate in the phosphate buffer.

-

In a 96-well plate, pre-incubate 10 µL of the L-sugar lactone sample solution at various concentrations with 130 µL of phosphate buffer and 15 µL of the α-glucosidase solution (3 U/mL) at 25°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate (1 mM) to each well.

-

Incubate the reaction mixture for 15 minutes at 25°C.

-

Stop the reaction by adding 50 µL of 2M glycine (pH 10).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and subsequently the IC₅₀ or K_i_ value. A common method for K_i_ determination for competitive inhibitors involves measuring reaction velocities at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis[8][9].

Figure 3: Workflow for a typical glycosidase inhibition assay.

B. L-Gulono-1,4-lactone Dehydrogenase/Oxidase Activity Assay

This assay measures the activity of L-gulono-1,4-lactone dehydrogenase or oxidase by monitoring the reduction of cytochrome c.

1. Materials:

-

Purified L-gulono-1,4-lactone dehydrogenase/oxidase

-

L-Gulono-1,4-lactone (L-GulL)

-

Cytochrome c from horse heart

-

Flavin adenine (B156593) dinucleotide (FAD)

-

50 mM Tris-HCl buffer (pH 8.0)

-

Spectrophotometer

2. Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 121 µM cytochrome c, 100 µM FAD, and a specific concentration of L-GulL (e.g., 50 mM).

-

Initiate the reaction by adding an aliquot of the purified enzyme to the reaction mixture.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm at 25°C.

-

A control reaction with a boiled enzyme should be run in parallel to account for any non-enzymatic reduction of cytochrome c.

-

Calculate the enzyme activity, where one unit is defined as 1 µmol of L-ascorbic acid produced per minute, which corresponds to the reduction of 2 µmol of cytochrome c.

C. Quorum Sensing Inhibition Bioassay using Chromobacterium violaceum

This protocol provides a method to screen for quorum sensing inhibitory activity of L-sugar lactones.

1. Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

L-sugar lactone test compound

-

N-hexanoyl-L-homoserine lactone (C6-HSL) as the autoinducer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Grow an overnight culture of C. violaceum in LB broth.

-

Dilute the overnight culture to an OD₆₀₀ of 0.1.

-

In a 96-well plate, add the diluted bacterial culture, C6-HSL (to induce violacein (B1683560) production), and various concentrations of the L-sugar lactone dissolved in DMSO. Ensure the final DMSO concentration is non-inhibitory to bacterial growth (typically ≤ 1%).

-

Include positive controls (bacteria + C6-HSL) and negative controls (bacteria only).

-

Incubate the plate at 30°C for 24 hours with agitation.

-

After incubation, measure the OD₆₀₀ to assess bacterial growth.

-

To quantify violacein production, pellet the cells by centrifugation, discard the supernatant, and lyse the cells with DMSO to extract the purple pigment.

-

Measure the absorbance of the violacein extract at 595 nm.

-

A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates quorum sensing inhibition.

IV. Conclusion and Future Directions

The L-enantiomers of sugar-derived lactones represent a fascinating and underexplored area of chemical biology. Their roles as specific enzyme inhibitors and potential modulators of critical cellular signaling pathways, such as quorum sensing and inflammatory responses, highlight their potential for the development of novel therapeutic agents. The quantitative data and detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the biological significance of these intriguing molecules.

Future research should focus on:

-

Expanding the screening of a wider variety of L-sugar lactones against a broader range of enzymatic targets to identify more potent and selective inhibitors.

-

Elucidating the specific molecular mechanisms by which L-sugar lactones modulate signaling pathways like MAPK and NF-κB.

-

Investigating the structure-activity relationships of these lactones to guide the design and synthesis of more effective analogs.

-

Conducting in vivo studies to validate the therapeutic potential of promising L-sugar lactone candidates.

By continuing to unravel the biological roles of these "left-handed" sugar derivatives, we may unlock new avenues for treating a variety of diseases, from bacterial infections to inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.library.ucsf.edu [search.library.ucsf.edu]

- 7. Azithromycin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.graphpad.com [cdn.graphpad.com]

The Enigmatic Potential of L-Idaric Acid Derivatives: A Technical Guide to an Unexplored Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid, a C-6 aldaric acid, and its derivatives represent a largely uncharted territory in therapeutic development. While commercially available and noted for its potential as an anti-inflammatory agent, a comprehensive body of peer-reviewed literature detailing its discovery, synthesis of bioactive derivatives, and specific mechanisms of action remains conspicuously sparse. This technical guide aims to bridge this knowledge gap by providing a thorough overview of the available information, drawing necessary parallels from closely related and well-studied sugar acids, particularly L-iduronic acid. We will delve into the historical context of aldaric acids, present detailed synthetic methodologies for analogous compounds, summarize the limited quantitative data on their biological activities, and propose potential signaling pathways based on current understanding. This guide is intended to serve as a foundational resource to stimulate further research into the therapeutic promise of L-Idaric acid derivatives.

Introduction: The Aldaric Acids - A Class of Bio-Based Platform Molecules

Aldaric acids are a group of sugar acids where both the terminal hydroxyl and carbonyl groups of a sugar have been oxidized to carboxylic acids, conforming to the general formula HOOC-(CHOH)n-COOH.[1] This dicarboxylic nature imparts unique chemical properties, making them valuable as bio-based platform chemicals for the synthesis of polymers and other valuable materials.[2] While D-glucaric acid is a well-known example, the biological activities of other aldaric acids, such as L-Idaric acid, are less understood.

The primary claim surrounding L-Idaric acid is its potential as a "novel anti-inflammatory agent".[3] This assertion is primarily found in commercial literature, which suggests that it may act by inhibiting the production of inflammatory mediators like prostaglandins, leukotrienes, and cytokines, and by inhibiting the enzyme β-glucuronidase.[3] However, a robust body of primary scientific literature to substantiate these claims is currently lacking.

Discovery and Historical Context: A Scarcity of Information

The specific discovery and historical development of L-Idaric acid and its derivatives are not well-documented in readily available scientific literature. It is the L-enantiomer of idaric acid and is recognized for its utility as a chiral building block in organic synthesis.[4][5] The synthesis of related aldaric acids has been explored in the context of creating bio-derived polymers and as precursors for various chemical transformations.[2] The exploration of the specific biological activities of L-Idaric acid derivatives appears to be a more recent and still emerging field of investigation.

Synthetic Methodologies: Insights from L-Iduronic Acid Derivatives